ethyl 4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylate
Overview
Description
Ethyl 4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylate is a chemical compound with the molecular formula C8H8N2O2S . It has a molecular weight of 196.23 . The IUPAC name for this compound is ethyl 4h-pyrrolo[2,3-d]thiazole-5-carboxylate . It appears as a yellow solid .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: CCOC(=O)C1=CC2=C(/N=C\S2)N1 . This notation provides a way to represent the structure using ASCII strings.Physical and Chemical Properties Analysis
This compound is a yellow solid . It has a molecular weight of 196.23 . The compound should be stored at 0-8 °C .Scientific Research Applications
Anticancer Activity
Ethyl 4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylate and its derivatives have shown promising results in anticancer studies. A novel series of derivatives, prepared using a basic catalyst and microwave irradiation, demonstrated significant anticancer activity against colon carcinoma (HCT-116) and liver carcinoma (HEPG2-1) cell lines, particularly the 4-phenyl- and 4-(thiophen-2-yl)-substituted 1,3-thiazole derivatives (Gomha, Riyadh, Mahmmoud, & Elaasser, 2015).
Molluscicidal Properties
Research has indicated that certain thiazolo[5,4-d]pyrimidine derivatives of this compound possess molluscicidal properties. These properties are particularly significant in the context of controlling snails that are intermediate hosts of schistosomiasis, a major parasitic disease (El-bayouki & Basyouni, 1988).
Antibacterial and Antioxidant Activities
Novel derivatives of this compound have been synthesized and evaluated for their antibacterial and antioxidant activities. These compounds, synthesized through microwave-assisted processes, have shown potential in combating bacterial infections and oxidative stress (Bhoi, Borad, Pithawala, & Patel, 2016).
Chemosensory Applications
A colorimetric chemosensor based on this compound derivatives has been developed for the recognition of metal ions like Cu2+, Zn2+, and Co2+. This sensor exhibits significant color changes upon interaction with these ions, making it useful in various chemical and environmental applications (Aysha, Mohamed, El-Sedik, & Youssef, 2021).
Spectroscopic and Computational Studies
This compound compounds have been extensively characterized using spectroscopic methods and computational studies. These studies provide insights into the molecular structure, electronic properties, and potential applications in various fields of chemistry and materials science (Haroon et al., 2019).
Safety and Hazards
Future Directions
Given the potential pharmacological activities of thiazole derivatives, future research could focus on exploring the biological activities of ethyl 4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylate and its derivatives. This could include in-depth studies on their anticancer activities, mechanism of action, and potential applications in drug development .
Properties
IUPAC Name |
ethyl 4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S/c1-2-12-8(11)5-3-6-7(10-5)9-4-13-6/h3-4,10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXACPZGBYFAFIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)N=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00593442 | |
Record name | Ethyl 4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00593442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
238749-53-6 | |
Record name | Ethyl 4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00593442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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